molecular formula C7H9ClN2O3 B2473715 4,5,6,7-Tetrahydro-[1,2]oxazolo[5,4-c]pyridine-3-carboxylic acid;hydrochloride CAS No. 2243504-32-5

4,5,6,7-Tetrahydro-[1,2]oxazolo[5,4-c]pyridine-3-carboxylic acid;hydrochloride

Cat. No.: B2473715
CAS No.: 2243504-32-5
M. Wt: 204.61
InChI Key: RNVWQYXCOOGQML-UHFFFAOYSA-N
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Description

“4,5,6,7-Tetrahydro-[1,2]oxazolo[5,4-c]pyridine-3-carboxylic acid;hydrochloride” is a chemical compound with the CAS Number: 2243504-32-5 . It has a molecular weight of 204.61 . The IUPAC name for this compound is 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylic acid hydrochloride .


Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, similar compounds have been synthesized via reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8N2O3.ClH/c10-7(11)6-4-1-2-8-3-5(4)12-9-6;/h8H,1-3H2,(H,10,11);1H . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a powder with a storage temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Photophysical Properties

A study by Shatsauskas et al. (2019) developed a method for preparing oxazolo-[5,4-b]pyridin-2(1H)-ones, leading to the detection of effective phosphors with significant quantum yields. The photophysical properties of these compounds were explored using UV and luminescence spectroscopy, revealing insights into the relationship between their structure and photophysical characteristics (Shatsauskas et al., 2019).

Synthesis and Recyclization

Pshenichnyi and Mashenkov (1992) described the synthesis of oxazolo[5,4-c]pyridines through reactions with potassium thiocyanate in acetic acid. They noted that the rearrangement of these compounds is reversible, highlighting an interesting aspect of their chemical behavior (Pshenichnyi & Mashenkov, 1992).

Novel Synthesis Approaches

In a 2021 study, Shuvalov et al. explored new synthesis methods for 3-amino-4-arylpyridin-2(1H)-one derivatives. Their method involved the conversion of 4-aryl-2-methyl-6-oxo-5-[(phenylcarbonyl)amino]-1,4,5,6-tetrahydropyridine-3-carboxylic acid esters into other esters through heating with phosphorus oxychloride (Shuvalov et al., 2021).

Heterocyclization of Orthoaminoester

A 2006 study by Ahmed et al. described an efficient synthetic approach to create pyrido[4′, 3′: 4]thieno[2,3-d]pyrimidines. This work utilized 2-amino-3-cyano-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-6-carboxylic acid ethyl ester as a starting material, emphasizing the versatility of these compounds in creating heterofused structures (Ahmed et al., 2006).

New Synthesis of Oxazolo[5,4-b]pyridines

Gelmi et al. (1992) detailed a novel synthesis method for oxazolo[5,4-b]pyridines. Their method involved heating iminophosphoranes with alkylideneoxazol-5(4H)-ones, which led to the formation of various pyridine derivatives (Gelmi et al., 1992).

Facile Methods for Preparation of Thiazolopyridine Derivatives

Haginoya et al. (2004) developed improved routes to prepare tetrahydrothiazolo[5,4-c]-pyridine-2-carboxylic acid lithium salts. Their methods provide a facile means for preparing thiazolopyridine and tetrahydrothiazolopyridine derivatives, highlighting the adaptability of these compounds in various synthetic routes (Haginoya et al., 2004).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Properties

IUPAC Name

4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3.ClH/c10-7(11)6-4-1-2-8-3-5(4)12-9-6;/h8H,1-3H2,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVWQYXCOOGQML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=NO2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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